molecular formula C11H17N3O B14636602 N-{2-[(2-Aminoethyl)amino]ethyl}benzamide CAS No. 55468-07-0

N-{2-[(2-Aminoethyl)amino]ethyl}benzamide

Cat. No.: B14636602
CAS No.: 55468-07-0
M. Wt: 207.27 g/mol
InChI Key: BFDUFENXIYFOQW-UHFFFAOYSA-N
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Description

N-{2-[(2-Aminoethyl)amino]ethyl}benzamide: is an organic compound with the molecular formula C9H13N3O It is a derivative of benzamide, characterized by the presence of an aminoethyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}benzamide typically involves the reaction of benzoyl chloride with ethylenediamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another molecule of ethylenediamine to yield the final product. The reaction conditions generally include:

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: No specific catalysts are required, but the presence of a base like triethylamine can facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:

    Reactants: Benzoyl chloride and ethylenediamine.

    Reaction Conditions: Controlled temperature and pressure to optimize yield.

    Purification: The product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Aminoethyl)amino]ethyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-{2-[(2-Aminoethyl)amino]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(2-Aminoethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Cellular Uptake: The compound can be taken up by cells, where it exerts its effects on cellular processes.

Comparison with Similar Compounds

N-{2-[(2-Aminoethyl)amino]ethyl}benzamide can be compared with other similar compounds, such as:

    N-(2-Aminoethyl)benzamide: Lacks the additional aminoethyl group, resulting in different chemical properties and reactivity.

    N-(2-{[2-(2-Aminoethyl)amino]ethyl}amino)ethyl}benzamide: Contains an additional aminoethyl group, leading to increased complexity and potential for more diverse interactions.

    N-(2-{[2-(2-Aminoethyl)amino]ethyl}amino)ethyl)dodecanamide: A longer alkyl chain, which affects its solubility and interaction with biological membranes.

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research.

Properties

CAS No.

55468-07-0

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]benzamide

InChI

InChI=1S/C11H17N3O/c12-6-7-13-8-9-14-11(15)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2,(H,14,15)

InChI Key

BFDUFENXIYFOQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNCCN

Origin of Product

United States

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